molecular formula C20H19ClN2O5S3 B6560721 5-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide CAS No. 946296-29-3

5-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide

Cat. No. B6560721
CAS RN: 946296-29-3
M. Wt: 499.0 g/mol
InChI Key: GBNCATAVDIRMMU-UHFFFAOYSA-N
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Description

This compound is a sulfonamide, which is a functional group that is often found in various pharmaceutical agents. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .


Chemical Reactions Analysis

Sulfonamides, in general, can undergo a variety of reactions. They can be hydrolyzed under acidic or alkaline conditions. They can also undergo displacement reactions with amines .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure of the compound. Sulfonamides are generally soluble in organic solvents, and their solubility in water varies .

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. Similar compounds have been shown to targetFactor Xa , a vitamin K-dependent glycoprotein that plays a crucial role in the blood clotting process .

Pharmacokinetics

Similar compounds are known to undergo various transformations in the body, includingnucleophilic displacement . These transformations can affect the compound’s bioavailability and its ability to reach its target.

Safety and Hazards

The safety and hazards associated with a specific sulfonamide would depend on its structure and the dose used. Some sulfonamides are associated with side effects such as allergic reactions, photosensitivity, and in rare cases, serious skin reactions .

Future Directions

The future directions in the research of sulfonamides likely involve the development of new compounds with improved efficacy and safety profiles. This could involve modifications to the sulfonamide group or the addition of new functional groups .

properties

IUPAC Name

5-chloro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5S3/c1-28-16-5-7-17(8-6-16)31(26,27)23-12-2-3-14-13-15(4-9-18(14)23)22-30(24,25)20-11-10-19(21)29-20/h4-11,13,22H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNCATAVDIRMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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